molecular formula C16H15N7O2 B2699470 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide CAS No. 2034547-47-0

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide

Cat. No. B2699470
M. Wt: 337.343
InChI Key: ULCRDVKLZGDJDT-UHFFFAOYSA-N
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Description

“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide” is a compound that belongs to the class of nitrogen-containing heterocycles . These compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound can be characterized using various techniques such as 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The molecular formula is C 15 H 19 N 7 O 2 with an average mass of 329.357 Da and a monoisotopic mass of 329.160034 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 191.9–197.3 °C . The 1 H-NMR (CDCl 3, 400 MHz) δ: 2.41 (d, 3H, J = 10.8 Hz), 4.08 (t, 2H, J = 7.6 Hz), 4.29 (t, 2H, J = 6.8 Hz), 5.04 (s, 2H), 7.05–8.10 (m, 5H) .

Scientific Research Applications

Synthetic Routes and Biological Activities : Research on related chemical frameworks such as pyrazoles, triazoles, and their fused derivatives has highlighted their significance in synthesizing compounds with potent biological activities. For instance, studies have shown that enaminones, which can be intermediates in synthesizing related structures, exhibit antimicrobial and antitumor activities (S. Riyadh, 2011) Molecules. Similarly, pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine derivatives have been synthesized, showing promising antibacterial activities (A. El-Agrody et al., 2000) Acta Pharmaceutica.

Antiviral and Antimicrobial Applications : Compounds within the same chemical family have been evaluated for their antiviral and antimicrobial efficacy. For example, benzamide-based 5-aminopyrazoles and their fused heterocycles have demonstrated remarkable antiavian influenza virus activity (A. Hebishy et al., 2020) ACS Omega. This highlights the potential for N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide and similar compounds to be explored for antiviral purposes.

Herbicidal Activity : The herbicidal activity of compounds with related structural motifs indicates a potential application in agriculture. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates (M. Moran, 2003) Consensus.

Future Directions

The future directions for this compound could involve further exploration of its antimicrobial properties . It could also involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O2/c1-2-25-16-14-22-20-12(23(14)8-7-17-16)9-18-15(24)13-10-5-3-4-6-11(10)19-21-13/h3-8H,2,9H2,1H3,(H,18,24)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCRDVKLZGDJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide

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